molecular formula C10H14O2 B6357274 2-Ethoxy-4,5-dimethylphenol CAS No. 1215928-53-2

2-Ethoxy-4,5-dimethylphenol

Cat. No.: B6357274
CAS No.: 1215928-53-2
M. Wt: 166.22 g/mol
InChI Key: ZGIUTDFRIXLZDF-UHFFFAOYSA-N
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Description

Overview of Phenolic and Aryl Ether Structural Motifs in Organic Chemistry

Phenols are a class of organic compounds characterized by a hydroxyl (–OH) group directly bonded to an aromatic hydrocarbon ring. wikipedia.org The simplest member of this class is phenol (B47542) itself (C₆H₅OH). This direct attachment of the hydroxyl group to the aromatic ring gives phenols distinct properties, most notably an acidity that is greater than that of typical alcohols. wikipedia.org The deprotonation of a phenol yields a phenoxide ion, which is stabilized by resonance, allowing the negative charge to be delocalized over the aromatic ring. This feature is central to the reactivity of phenols. Phenolic structures are widespread, forming the basis for essential amino acids like tyrosine, polymers such as lignin (B12514952), and a multitude of pharmaceuticals. rsc.orgresearchgate.net

Aryl ethers are a class of organic compounds featuring an oxygen atom connected to an aromatic ring and an alkyl or another aryl group (Ar-O-R′ or Ar-O-Ar′). solubilityofthings.com This ether linkage is a key structural element in many natural products, fragrances, and polymers. thieme-connect.desioc-journal.cn Unlike aliphatic ethers, the lone pair of electrons on the oxygen atom in aryl ethers can interact with the aromatic π-system, which influences the molecule's electronic properties and reactivity. fiveable.me The synthesis of aryl ethers has traditionally been accomplished through methods like the Williamson ether synthesis, but modern techniques increasingly focus on more efficient, metal-catalyzed cross-coupling reactions. thieme-connect.dersc.org

The combination of these two functional groups within a single molecule, as seen in alkoxy-substituted phenols, creates a scaffold with unique chemical characteristics that are of significant interest in medicinal chemistry and material science. acs.org

Significance of the 2-Ethoxy-4,5-dimethylphenol Framework in Advanced Chemical Synthesis

The compound This compound is a polysubstituted phenol that integrates both a phenolic hydroxyl group and an aryl ether (ethoxy) group on a dimethylated benzene (B151609) ring. While specific, high-profile applications of this particular molecule are not extensively documented in mainstream research, its structure represents a class of highly substituted, electron-rich aromatic building blocks that are of significant interest in chemical synthesis. achemblock.com The value of such a framework lies in its potential as a precisely functionalized intermediate for constructing more complex molecules.

The synthesis of polysubstituted phenols with complete and predictable control over the position of each substituent (regiochemical control) is a persistent challenge in organic chemistry. oregonstate.edu The development of methods to create such specific substitution patterns is a major goal, as the properties of the final products—be they pharmaceuticals, agrochemicals, or polymers—are highly dependent on this arrangement. rsc.orgoregonstate.edu Therefore, the significance of a molecule like this compound lies in its status as a useful research compound and a specific, pre-functionalized building block. achemblock.com Its structure offers several points of potential reactivity: the acidic phenol proton, the nucleophilic phenoxide, and the aromatic ring itself, making it a versatile precursor for further chemical modification.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC10H14O2 achemblock.com
Molecular Weight166.22 g/mol achemblock.com
CAS Number1215928-53-2 achemblock.com
Physical FormSolid sigmaaldrich.com
IUPAC NameThis compound sigmaaldrich.com

Research Trajectories for Alkoxy-Substituted Phenolic Compounds

Contemporary chemical research into alkoxy-substituted phenols is advancing along several key trajectories, focusing primarily on innovative synthesis methods and the exploration of their unique chemical properties.

A major area of research is the development of more efficient and environmentally friendly synthetic protocols. rsc.org Traditional methods for creating these molecules can require harsh conditions or multi-step procedures. rsc.orgnih.gov Modern approaches increasingly utilize transition-metal catalysis to achieve C-H functionalization, where a C-H bond on the aromatic ring is directly converted to a C-O bond. sioc-journal.cn Techniques such as copper-catalyzed C-H alkoxylation using alcohols under aerobic conditions represent a more atom-economical and sustainable alternative to classical methods. nih.gov Other advanced strategies include palladium-catalyzed aerobic synthesis from precursors like cyclohexanones and alcohols, which generates water as the only byproduct. rsc.org The development of protocols for the ipso-hydroxylation of arylboronic acids is another green and highly efficient route to substituted phenols. nih.govresearchgate.net

Another significant research direction involves studying the structure-property relationships of these compounds. The presence and position of alkoxy groups can fine-tune the electronic and steric properties of the phenol. For instance, research has shown that an ortho-alkoxy group can influence the bond-dissociation enthalpy (BDE) of the phenolic O-H bond through intramolecular hydrogen bonding. researchgate.netnist.gov This is particularly relevant for applications where antioxidant activity is desired, as this activity is linked to the ease of hydrogen atom transfer from the hydroxyl group. nist.govnih.gov The precise arrangement of substituents, as seen in polysubstituted phenols, is critical, as steric hindrance can inhibit certain chemical transformations. mdpi.com These fundamental studies are crucial for designing molecules with specific, tailored functionalities for use in materials science, agrochemistry, and pharmacology. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-12-10-6-8(3)7(2)5-9(10)11/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUTDFRIXLZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 4,5 Dimethylphenol

Pathways of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reactivity and regioselectivity of these substitutions on the 2-ethoxy-4,5-dimethylphenol ring are governed by the electronic properties of its substituents: the hydroxyl, ethoxy, and two methyl groups.

The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are powerful activating groups and are ortho-, para-directors in electrophilic aromatic substitution reactions. quora.comquora.com This directing effect stems from their ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. The lone pairs of electrons on the oxygen atoms of both the hydroxyl and ethoxy groups participate in resonance, increasing the electron density at the ortho and para positions relative to the meta positions. quora.comquora.com

In this compound, the hydroxyl group is at position 1 and the ethoxy group is at position 2. The available positions for substitution on the benzene (B151609) ring are C3 and C6.

Directing Effect of the Hydroxyl Group (-OH): As a strong ortho-, para-director, the -OH group directs incoming electrophiles to positions 3 (ortho) and 6 (para).

Directing Effect of the Ethoxy Group (-OC₂H₅): The -OC₂H₅ group also directs incoming electrophiles to its ortho and para positions. In this molecule, this corresponds to position 3 (ortho) and position 6 (a different ortho position relative to the ethoxy group).

The directing effects of the hydroxyl and ethoxy groups are therefore cooperative or reinforcing, both activating the C3 and C6 positions. msu.edu Generally, the hydroxyl group is a more potent activator than an alkoxy group, suggesting that its influence on the reaction's regioselectivity is more pronounced. lumenlearning.comopenstax.org Consequently, electrophilic attack is strongly favored at the positions ortho and para to the hydroxyl group.

Substituent GroupPositionElectronic EffectDirecting InfluenceActivated Positions
Hydroxyl (-OH)C1Strongly Activating (+R > -I)Ortho, ParaC3, C6
Ethoxy (-OC₂H₅)C2Strongly Activating (+R > -I)Ortho, ParaC3, C6
Methyl (-CH₃)C4Weakly ActivatingOrtho, ParaC3
Methyl (-CH₃)C5Weakly ActivatingOrtho, ParaC6

Substituents that donate electron density to an aromatic ring increase its nucleophilicity, thereby activating it toward attack by electrophiles and accelerating the rate of substitution compared to benzene. lumenlearning.com All four substituents on this compound are activating groups.

The hydroxyl and ethoxy groups are potent activators due to their strong resonance effect (+R), which significantly outweighs their inductive electron-withdrawing effect (-I). quora.com The donation of a lone pair of electrons from the oxygen atom stabilizes the positively charged intermediate formed during the reaction, lowering the activation energy. quora.com Phenol (B47542), for instance, undergoes nitration a thousand times faster than benzene. lumenlearning.comopenstax.org

The two methyl groups (-CH₃) at positions 4 and 5 are also activating groups, albeit weaker than the hydroxyl and ethoxy groups. They donate electron density primarily through an inductive effect and hyperconjugation. The cumulative effect of these four electron-donating groups makes the aromatic ring of this compound highly electron-rich and thus exceptionally reactive towards electrophilic aromatic substitution.

Oxidative Transformations and Reaction Products

Phenolic compounds, particularly those with electron-donating substituents, are susceptible to oxidation. These reactions can lead to a variety of products, including quinones, and often proceed through radical intermediates.

The oxidation of phenols is a key transformation for the synthesis of quinones. nih.gov This process generally involves the removal of two hydrogen atoms from the phenol, one from the hydroxyl group and one from the ring, to form a new carbon-oxygen double bond. Electron-rich phenols are particularly good substrates for this transformation. nih.gov

In the case of this compound, oxidation would be expected to yield an ortho-quinone derivative. The presence of multiple activating groups facilitates the initial oxidation step. The reaction can be carried out using various oxidizing agents, such as o-iodoxybenzoic acid (IBX), which is known for the regioselective conversion of phenols to o-quinones. nih.gov The ozonation of para-substituted phenols is also a known pathway to produce p-benzoquinones, though the substitution pattern of this compound favors ortho-quinone formation. acs.org

The oxidation of phenols often proceeds via a mechanism involving a phenoxy radical. uc.pt The initial and often rate-limiting step is a Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to an oxidizing species, generating a resonance-stabilized phenoxy radical. acs.orgnih.govsemanticscholar.org

For substituted phenols, this phenoxy radical is an intermediate that can undergo further reactions. uc.pt In the presence of a suitable oxidant, it can be further oxidized to a phenoxonium cation, which is then attacked by a nucleophile (like water) to introduce a second hydroxyl group ortho or para to the first. The resulting catechol (1,2-dihydroxybenzene) or hydroquinone (B1673460) (1,4-dihydroxybenzene) intermediate is then rapidly oxidized to the corresponding o-quinone or p-quinone. nih.govuc.pt Studies on the oxidation of phenols by cupric-superoxo complexes have provided detailed mechanistic insights, confirming the HAT mechanism and subsequent steps leading to quinone formation. acs.orgnih.govscienceopen.com

Oxidation StepDescriptionKey Intermediate
1. Hydrogen Atom Transfer (HAT)The phenolic proton is abstracted by an oxidizing agent.Phenoxy Radical
2. Further Oxidation/CouplingThe radical intermediate is oxidized to a cation or couples with another radical.Phenoxonium Cation / Dimer
3. Nucleophilic AttackWater or another nucleophile attacks the ring, typically at the ortho or para position.Catechol or Hydroquinone derivative
4. Final OxidationThe dihydroxy intermediate is rapidly oxidized to the final product.Quinone

Cleavage Reactions of the Aryl Ether Moiety

The aryl ether linkage (Cₐᵣ-O-R) is generally stable but can be cleaved under specific, often harsh, reaction conditions. In this compound, this refers to the bond between the aromatic ring and the ethoxy group's oxygen atom.

Cleavage of aryl ethers is a classic reaction in organic synthesis, typically accomplished using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃). The reaction with HBr or HI proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making the ethoxy group a good leaving group (ethanol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the ethyl group in an Sₙ2 reaction to produce an ethyl halide and the corresponding phenol. In the case of this compound, this cleavage would convert the ethoxy group into a second hydroxyl group, yielding 4,5-dimethylcatechol . Given the presence of the free phenolic hydroxyl group, reaction conditions would need to be carefully controlled to avoid unwanted side reactions on the activated ring. Electrocatalytic hydrogenation is a milder alternative method that can cleave ether bonds. researchgate.net

Selective Cleavage of Alkyl-Oxygen Bonds in Aryl Ethers

The selective cleavage of the alkyl-oxygen bond (O–Csp³) in aryl ethers is a reaction of significant interest in organic synthesis and for the valorization of lignin (B12514952), a complex polymer rich in aryl ether linkages. While specific studies on this compound are not extensively documented, the reactivity of this compound can be inferred from general mechanistic studies on related aryl alkyl ethers. Various methods have been developed for this transformation, often employing acid or base catalysis, metal-based reagents, or electrocatalytic approaches.

Acid-catalyzed cleavage of aryl ethers, particularly those mimicking the β-O-4 linkages found in lignin, has been shown to proceed via different pathways depending on the substrate's structure. For phenolic dimers, the rate of acid-catalyzed β-O-4 cleavage is significantly faster than in non-phenolic counterparts. acs.org This suggests that the free phenolic hydroxyl group in this compound would likely facilitate the cleavage of the ethoxy group under acidic conditions. The mechanism is proposed to be a heterolytic "unzipping" process, starting from the phenolic end of a polymer chain. acs.org

Reductive cleavage using metal catalysts, such as nickel, is another prominent method for aryl ether bond scission. acs.orgnih.gov Electrocatalytic hydrogenation (ECH) over skeletal nickel cathodes has been used to probe the different pathways of reductive C–O bond cleavage in functionalized aryl ethers. acs.orgnih.gov The reactivity and selectivity of cleavage between the sp³ C–O and sp² C–O bonds are highly dependent on the presence of other functional groups. acs.orgnih.gov For a compound like this compound, the electronic effects of the methyl and hydroxyl substituents would play a crucial role in directing the outcome of such reductive processes.

Recent advancements have also explored nickel-catalyzed reductive cleavage of aryl alkyl ethers to arenes without the need for an external reductant, highlighting the mechanistic diversity of these reactions. ymerdigital.com The choice of catalyst and reaction conditions can be tailored to favor the cleavage of either the alkyl-oxygen or the aryl-oxygen bond.

Computational and Theoretical Analysis of Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) and the analysis of quantum chemical descriptors offer insights into reaction mechanisms, energetics, and the prediction of reactive sites.

Density Functional Theory (DFT) for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules and predicting their reactivity. scienceopen.com It is widely used to investigate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For the cleavage of the ether bond in this compound, DFT calculations can elucidate the most favorable reaction pathway and the associated energy barriers.

For instance, in the BBr₃-facilitated demethylation of aryl methyl ethers, DFT calculations have been instrumental in revising the conceptual reaction mechanism. nih.gov Initial assumptions of a simple nucleophilic attack were found to be thermodynamically unfavorable. nih.gov Instead, calculations predicted a new mechanistic pathway involving charged intermediates and a bimolecular process, which was subsequently validated by experimental data. nih.gov Such computational investigations can be applied to understand the cleavage of the ethyl group in this compound by various reagents.

DFT calculations are also crucial in understanding the role of substituents on the reactivity of the phenol ring. The electron-donating effects of the ethoxy and dimethyl groups, as well as the hydroxyl group, can be quantified to predict their influence on reaction energetics.

Table 1: Representative DFT Functionals and Basis Sets for Reactivity Studies

DFT FunctionalBasis SetTypical Application
B3LYP6-31G(d)Geometry optimization and frequency calculations
M06-2X6-311+G(d,p)Calculation of reaction barriers and non-covalent interactions
ωB97X-Ddef2-TZVPAccurate energetics for systems with dispersion interactions

Quantum Chemical Descriptors for Predicting Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. These descriptors provide a quantitative basis for concepts like electrophilicity, nucleophilicity, and the identification of reactive sites.

The Fukui function is a key local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. For this compound, calculating the Fukui functions would allow for the prediction of the most reactive sites on the aromatic ring and the ether oxygen. This information is valuable for understanding its behavior in various chemical reactions.

The Molecular Electrostatic Potential (MESP) is another useful tool that visualizes the charge distribution on the molecular surface. Regions of negative potential (red) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The MESP of this compound would highlight the electron-rich areas around the hydroxyl and ethoxy oxygen atoms and the aromatic ring.

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorSymbolSignificance
Fukui Functionf(r)Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack.
Molecular Electrostatic PotentialV(r)Visualizes the charge distribution and predicts sites for electrostatic interactions.
Chemical HardnessηMeasures the resistance to a change in electron distribution; related to the HOMO-LUMO gap.
Chemical PotentialμRepresents the escaping tendency of electrons from the equilibrium system.
Global Electrophilicity IndexωQuantifies the electrophilic character of a molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethoxy 4,5 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity of atoms in 2-Ethoxy-4,5-dimethylphenol can be confirmed.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group should produce a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other. The two methyl groups attached to the aromatic ring are expected to appear as singlets, as they have no adjacent protons to couple with. The two aromatic protons, being in different positions relative to the substituents, would likely appear as distinct singlets. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ethoxy -CH₃ ~1.4 Triplet
Aromatic -CH₃ (at C4) ~2.2 Singlet
Aromatic -CH₃ (at C5) ~2.2 Singlet
Ethoxy -OCH₂- ~4.0 Quartet
Phenolic -OH Variable (e.g., ~5.0-6.0) Broad Singlet
Aromatic H (at C3) ~6.6 Singlet

Carbon (¹³C) NMR for Aromatic and Aliphatic Carbons

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The spectrum is expected to show eleven distinct peaks: two for the ethoxy group, two for the aromatic methyl groups, six for the aromatic ring carbons, and one for the phenolic carbon. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents. The carbons bearing the oxygen atoms (C1 and C2) are expected to be the most downfield of the aromatic signals.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethoxy -CH₃ ~15
Aromatic -CH₃ (at C4) ~19
Aromatic -CH₃ (at C5) ~20
Ethoxy -OCH₂- ~64
Aromatic C3 ~115
Aromatic C6 ~118
Aromatic C4 ~128
Aromatic C5 ~130
Aromatic C2 (C-OEt) ~145

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Characterization of Hydroxyl and Ether Linkages

The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. The C-O stretching vibration of the phenol (B47542) group would likely appear around 1200-1260 cm⁻¹. The ether linkage is characterized by its C-O-C stretching vibrations. An asymmetric stretch is expected to appear in the 1200-1275 cm⁻¹ region, potentially overlapping with the phenolic C-O stretch, while a symmetric stretch would be found at a lower frequency, around 1020-1075 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and aromatic C-H stretches typically appear just above 3000 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Phenolic O-H Stretch, H-bonded 3200-3600 (broad)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2980
Aromatic C=C Stretch 1450-1600
Ether C-O-C Asymmetric Stretch 1200-1275

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The nominal molecular weight of this compound (C₁₁H₁₆O₂) is 180 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 180. Key fragmentation pathways can be predicted:

Loss of an ethyl group (•CH₂CH₃): A significant peak would be expected at m/z 151, resulting from the cleavage of the ethyl-oxygen bond. This fragment is often stabilized by resonance.

Loss of an ethoxy group (•OCH₂CH₃): A peak at m/z 135 could occur.

Benzylic cleavage: Loss of a hydrogen atom from one of the methyl groups to form a stable benzylic-type cation could result in a peak at m/z 179.

Table 4: Predicted Mass Spectrometry Data for this compound (EI)

m/z Predicted Identity of Fragment
180 [M]⁺ (Molecular Ion)
151 [M - C₂H₅]⁺

X-ray Crystallography for Solid-State Structural Determination (If Applicable to the Compound)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this technique to be applicable to this compound, the compound must first be grown as a suitable single crystal. nih.gov

As of now, there is no publicly available crystal structure for this compound. If a crystal structure were to be determined, it would provide unambiguous and highly accurate data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal how the molecules pack in the solid state, including details of intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals forces. This information is invaluable for understanding the relationship between molecular structure and macroscopic physical properties. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
2-Ethoxy-4-methylphenol
2-ethyl-4,5-dimethylphenol

Chromatographic Methods in Purity Assessment and Isolation

Chromatographic separation techniques are central to the analysis of phenolic compounds, enabling the separation of complex mixtures and the quantification of individual components. The choice between gas and liquid chromatography is often dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. However, the direct analysis of phenolic compounds like this compound can be challenging due to their polarity and potential for thermal degradation. To overcome these issues, derivatization is a common and often necessary step to increase the volatility and thermal stability of the analyte.

Derivatization:

A prevalent derivatization technique for phenols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. colab.wsnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. colab.wsbrjac.com.br This process reduces the polarity of the compound, leading to improved peak shape and enhanced volatility, making it more amenable to GC analysis. colab.ws The derivatization reaction is typically rapid, often completing within minutes at room temperature, especially when conducted in a suitable solvent like acetone. nih.gov

GC-MS Parameters:

The analysis of the derivatized this compound would be performed on a GC system coupled to a mass spectrometer. A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS), is generally suitable for the separation of these types of compounds. thermofisher.com The mass spectrometer serves as a highly selective detector, providing structural information based on the fragmentation pattern of the analyte. The resulting mass spectrum is a chemical fingerprint that can be used for identification.

Data Interpretation:

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized Phenolic Compounds
ParameterCondition
Derivatization Reagent BSTFA or MSTFA
Column Low polarity silarylene phase (e.g., TG-5SilMS, 30 m x 0.25 mm, 0.25 µm film thickness) thermofisher.com
Injector Temperature 275 °C thermofisher.com
Oven Program Initial Temp: 60 °C (hold 5 min), Ramp: 8 °C/min to 300 °C (hold 10 min) thermofisher.com
Carrier Gas Helium at a constant flow of 1.5 mL/min thermofisher.com
MS Transfer Line 300 °C thermofisher.com
Ionization Mode Electron Ionization (EI)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally labile compounds, making it exceptionally well-suited for the analysis of this compound without the need for derivatization. utm.myresearchgate.net Reversed-phase HPLC is the most common mode used for the analysis of phenolic compounds. utm.mynih.gov

Stationary and Mobile Phases:

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of phenolic compounds is typically achieved using a C18 column. nih.gov However, for closely related isomers, such as positional isomers of substituted phenols, a phenyl-hexyl stationary phase can offer enhanced selectivity. windows.netelementlabsolutions.com This is due to the potential for π-π interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase, in addition to hydrophobic interactions. hplc.euchromatographyonline.com

The mobile phase usually consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.gov The addition of a small amount of acid, such as phosphoric acid or trifluoroacetic acid, to the mobile phase is a common practice to ensure that the phenolic hydroxyl group is protonated, leading to better peak shape and reproducible retention times. windows.net

Detection:

A UV-Vis or Diode Array Detector (DAD) is commonly used for the detection of phenolic compounds, as the aromatic ring exhibits strong absorbance in the UV region. nih.gov The specific wavelength for detection is chosen to maximize the sensitivity for the analyte of interest.

Assay and Purity Determination:

For quantitative analysis (assay), a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound. The peak area of the analyte in a sample of unknown concentration is then compared to the calibration curve to determine its concentration. Purity is assessed by examining the chromatogram for the presence of any additional peaks, which would indicate the presence of impurities. The relative area of each impurity peak can be used to estimate its percentage in the sample.

Table 2: Representative HPLC Conditions for the Analysis of Substituted Phenols
ParameterCondition
Column Luna 5 µm Phenyl-Hexyl, 150 x 4.6 mm windows.net
Mobile Phase A 50 mM KH2PO4 + 0.1% H3PO4 windows.net
Mobile Phase B Acetonitrile windows.net
Gradient 75:25 (A:B) to 25:75 (A:B) over 18 min windows.net
Flow Rate 1.0 mL/min windows.net
Detection UV at an appropriate wavelength
Column Temperature Ambient or controlled (e.g., 30 °C) utm.my

Environmental Biotransformation and Chemical Degradation of Substituted Phenols

Microbial Degradation Pathways of Ethoxyphenols

The microbial breakdown of ethoxyphenols is a critical process in the natural attenuation of these compounds in contaminated environments. The initial steps in these pathways typically involve the modification or cleavage of the ethoxy group, followed by the opening of the aromatic ring.

Under aerobic conditions, the degradation of ethoxylated phenols is primarily carried out by bacterial consortia. These communities of microorganisms work synergistically to metabolize compounds that may be resistant to degradation by a single species. The aerobic degradation of nonylphenol ethoxylates, a well-studied group of related compounds, provides insight into the likely pathways for 2-ethoxy-4,5-dimethylphenol.

Two primary initial degradation patterns are observed. The first involves the oxidative shortening of the polyethoxy chain, leading to the formation of short-chain ethoxyphenols and corresponding carboxylated derivatives, such as nonylphenoxy carboxylates. uni-stuttgart.de Further oxidation of the alkyl chain can then occur. uni-stuttgart.de A second pathway involves a non-oxidative cleavage of the ether bond, resulting in the formation of compounds like nonylphenol monoethoxylate. uni-stuttgart.de

Once the ethoxy group is modified or removed, the resulting phenolic intermediate is typically hydroxylated by a key enzyme, phenol (B47542) hydroxylase, to form a catechol derivative. nih.gov This catechol then serves as the substrate for ring cleavage, which can proceed via two main pathways: the ortho-cleavage pathway, mediated by catechol 1,2-dioxygenase, or the meta-cleavage pathway, catalyzed by catechol 2,3-dioxygenase. nih.govsemanticscholar.org Both pathways ultimately generate intermediates that can enter central metabolic cycles, such as the tricarboxylic acid cycle. semanticscholar.org

Degradation PathwayKey ProcessInitial Products
Oxidative Pathway Oxidation of the polyethoxy chainLow-ethoxylated nonylphenoxy carboxylates
Non-oxidative Pathway Cleavage of the ether bondNonylphenol monoethoxylate

This table summarizes the initial aerobic degradation patterns observed for nonylphenol ethoxylates.

In the absence of oxygen, the microbial degradation of ethoxyphenols proceeds through different and generally slower pathways. For related alcohol ethoxylates, a primary step in anaerobic degradation is the shortening of the ethoxylate chain. nih.govcore.ac.uk However, the structure of the compound, particularly branching on the alkyl chain, can sterically hinder this process. nih.govcore.ac.uk

A proposed mechanism for the anaerobic cleavage of the ether bond in compounds like 2-phenoxyethanol (B1175444) by bacteria such as Acetobacterium involves the formation of an unstable hemiacetal intermediate. researchgate.net This intermediate then spontaneously cleaves to yield phenol and acetaldehyde. researchgate.net The resulting phenol can be further degraded anaerobically, often via an initial carboxylation step to form 4-hydroxybenzoate, which is then converted to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov The persistence of some degradation products of nonylphenol ethoxylates has been noted under anaerobic conditions. ethz.ch

OrganismSubstrateKey MechanismProducts
Acetobacterium sp.2-PhenoxyethanolFormation and cleavage of a hemiacetalPhenol and acetaldehyde

This table illustrates a key mechanism in the anaerobic cleavage of an aryl ether bond.

A wide array of bacteria have been identified with the ability to degrade phenolic compounds, including ethoxylated phenols. These microorganisms are typically isolated from contaminated environments such as activated sludge and industrial wastewater.

Several bacterial genera have been shown to degrade nonylphenol ethoxylates, providing a model for the degradation of other ethoxyphenols. These include:

Pseudomonas uni-stuttgart.de

Variovorax uni-stuttgart.de

Ralstonia uni-stuttgart.de

Sphingomonas uni-stuttgart.de

Sphingobium

Cupriavidus

Achromobacter

Staphylococcus

Rhodococcus nih.govfrontiersin.org

Notably, genera such as Ralstonia and Sphingomonas have demonstrated the ability to oxidize the polyethoxy chain of nonylphenol ethoxylates. uni-stuttgart.de The genus Rhodococcus is known for its diverse metabolic capabilities, including the degradation of various aromatic hydrocarbons and alkylphenols through meta-cleavage pathways. frontiersin.orgnih.gov

Biotransformation of Aryl Ethers by Microbial Enzymes

The cleavage of the stable aryl ether bond is a critical step in the degradation of compounds like this compound. Microorganisms employ specialized enzymes to catalyze this reaction.

Cytochrome P450 monooxygenases are a versatile family of enzymes capable of catalyzing a variety of oxidative reactions, including the O-dealkylation of aryl ethers. This reaction is a key detoxification pathway in many organisms and is also utilized by microorganisms for the catabolism of xenobiotics.

The generally accepted mechanism for P450-catalyzed O-dealkylation involves a two-step process. acsgcipr.org First, the enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, generating a carbon radical. acsgcipr.org This is followed by the recombination of the radical with a hydroxyl group from the enzyme's active site, forming an unstable hemiacetal intermediate. acsgcipr.org This hemiacetal then non-enzymatically decomposes, cleaving the ether bond to yield a phenol and an aldehyde. acsgcipr.org Fungi, such as Aspergillus flavus, have been shown to effectively O-dealkylate alkoxybiphenyls, with a higher efficiency observed for methoxy (B1213986) and ethoxy derivatives compared to larger alkyl groups. researchgate.netnih.gov

Another important mechanism for the initial attack on the aromatic ring of aryl ethers is catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the substrate, leading to the formation of cis-dihydrodiol derivatives.

Studies on the degradation of dibenzofuran (B1670420) by Brevibacterium species have revealed a novel angular dioxygenation, where the enzyme attacks the aromatic ring at a position adjacent to the ether bridge. nih.gov This results in the formation of a 1,10-dihydro-1,10-dihydroxyfluoren-9-one, an unstable hemiacetal that subsequently cleaves. nih.gov Similarly, the degradation of 4-carboxy biphenyl (B1667301) ether by a Pseudomonas species proceeds via an initial 1,2-dioxygenation to form a 1,2-dihydro-1,2-dihydroxy derivative. uni-stuttgart.de This intermediate then hydrolyzes to yield protocatechuate and phenol. uni-stuttgart.de This dioxygenolytic cleavage of the aryl ether bond represents a key strategy for destabilizing the otherwise stable ether linkage and initiating the degradation cascade.

Influence of Environmental Parameters on Degradation Kinetics

Temperature and pH Effects on Biodegradation Efficiency

Temperature: Microbial degradation of phenols is generally optimal within the mesophilic range, typically between 20°C and 40°C. For instance, the degradation of various dimethylphenol isomers has been shown to be effective within this temperature range. It is anticipated that the biodegradation of this compound would follow a similar trend, with microbial activity significantly decreasing at lower temperatures and enzymes becoming denatured at excessively high temperatures.

pH: The pH of the environment affects both the availability of the phenolic compound to microorganisms and the activity of the degradative enzymes. Most microbial degradation of phenols occurs under neutral or near-neutral pH conditions (pH 6.5-7.5). Extreme pH values, either acidic or alkaline, can inhibit microbial growth and enzymatic function, thereby reducing the rate of biodegradation. For example, the degradation of 3,4-dimethylphenol (B119073) has been observed to be optimal at a neutral pH. It is therefore likely that the biodegradation of this compound would also be most efficient under similar neutral pH conditions.

The following table summarizes the typical optimal conditions for the biodegradation of related substituted phenols, which can be considered analogous for this compound.

ParameterOptimal Range for Substituted Phenol Biodegradation
Temperature 20°C - 40°C
pH 6.5 - 7.5

Oxygen Availability and Redox Conditions

The availability of oxygen and the prevailing redox conditions are pivotal in determining the metabolic pathways and kinetics of substituted phenol degradation.

Oxygen Availability: Aerobic conditions, where oxygen is readily available, generally favor the rapid biodegradation of phenolic compounds. Microorganisms utilize oxygen as a terminal electron acceptor in the metabolic pathways that break down the aromatic ring of phenols. The initial step in the aerobic degradation of phenols often involves the action of phenol hydroxylase, an enzyme that requires molecular oxygen. The resulting catechol or its substituted derivatives are then further degraded through either ortho- or meta-cleavage pathways. For ethoxylated phenols, the degradation of the aromatic ring typically occurs under aerobic conditions, leading to the eventual mineralization to carbon dioxide. nih.gov

Redox Conditions: Under anaerobic (oxygen-deficient) conditions, the biodegradation of substituted phenols still occurs but generally at a slower rate and through different metabolic pathways. In the absence of oxygen, other electron acceptors such as nitrate, sulfate, or carbon dioxide are utilized by anaerobic microorganisms. For instance, the methanogenic degradation of alkylphenols like cresols and ethylphenols has been observed, where these compounds are ultimately converted to methane (B114726) and carbon dioxide. nih.govnih.govasm.orgasm.org The inhibitory effects of different alkylphenols on this process can vary depending on the nature of the substituent. nih.govnih.govasm.orgasm.org Redox mediators can enhance the anaerobic degradation of phenol by facilitating electron transfer. nih.gov It is plausible that the ethoxy and dimethyl substitutions on this compound would influence its degradation under different redox conditions, potentially affecting the rate and pathway of its biotransformation.

Advanced Remediation Strategies Based on Biodegradation

For sites contaminated with substituted phenols, including potentially this compound, advanced remediation strategies that leverage biodegradation are being developed to enhance the efficiency and effectiveness of cleanup efforts. saltworkstech.com

These strategies often involve creating optimal conditions for microbial activity or combining biological treatment with other technologies. Some of the key approaches include:

Bioaugmentation and Biostimulation: Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to the contaminated site. Biostimulation, on the other hand, involves the addition of nutrients and electron acceptors (like oxygen) to stimulate the growth and activity of the indigenous microbial population capable of degrading the target pollutants.

Bioreactors: For contaminated water, bioreactors such as membrane bioreactors (MBRs) and moving bed biofilm reactors (MBBRs) provide controlled environments where optimal conditions for temperature, pH, and nutrient levels can be maintained to maximize the biodegradation of phenolic compounds. saltworkstech.com

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. youtube.com Certain plants can take up phenolic compounds and degrade them through their metabolic processes or stimulate microbial degradation in the root zone (rhizosphere).

Combined Chemical and Biological Treatment: Advanced oxidation processes (AOPs), such as ozonation or Fenton's reagent, can be used as a pre-treatment to break down complex and recalcitrant substituted phenols into more biodegradable intermediates. nih.govnih.govmdpi.com These intermediates can then be more readily mineralized by microorganisms in a subsequent biological treatment step. For example, the oxidation of phenol by Fenton's reagent has been studied in bioremediation media. nih.gov Similarly, combining ozonation with biodegradation has been shown to enhance the removal of chlorinated phenols.

The selection of a particular remediation strategy would depend on the specific characteristics of the contaminated site, the concentration of the pollutant, and the surrounding environmental conditions. For a compound like this compound, a strategy that considers its specific chemical structure and potential biodegradation pathways would be necessary for effective remediation.

Emerging Research Avenues and Methodological Advancements

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis

For a target like 2-Ethoxy-4,5-dimethylphenol, AI can be instrumental in several ways:

Retrosynthesis: AI-powered retrosynthesis tools can deconstruct the target molecule into simpler, commercially available precursors. engineering.org.cnjelsciences.com By analyzing millions of reaction precedents, these platforms can suggest multiple synthetic pathways, including non-intuitive disconnections that a human chemist might overlook. chemcopilot.com For instance, an AI might propose a standard Williamson ether synthesis route or a more novel catalytic coupling, ranking each based on predicted yield, cost, and step-count.

Reaction Prediction: Given a set of reactants and reagents, ML models can predict the most likely product and its yield. neurips.cc These models, often based on graph neural networks or transformer architectures similar to those used in language translation, treat chemical reactions as a language, translating "reactants" into "products". nih.gov This capability would allow researchers to screen various precursors and conditions for the synthesis of this compound in silico, saving significant time and resources.

Optimization: ML algorithms can analyze the complex interplay of variables such as temperature, solvent, catalyst, and concentration. By identifying patterns that lead to higher yields or fewer byproducts, these models can suggest optimal conditions for reactions like the etherification of 4,5-dimethylcatechol to form the target compound.

Interactive Table: Application of AI/ML in the Synthesis of this compound
AI/ML ApplicationFunctionRelevance to this compound
Retrosynthesis Planning Proposes synthetic routes by deconstructing the target molecule.Identifies optimal pathways from simple precursors to the 4,5-dimethylphenol core and subsequent etherification.
Forward Reaction Prediction Predicts the major product and yield from given reactants and conditions.Screens potential precursors and reagents to maximize the yield of the target compound. neurips.cc
Condition Optimization Suggests optimal temperature, solvent, and catalyst parameters.Fine-tunes the Williamson ether synthesis or other coupling reactions for improved efficiency and purity.
Reactivity Prediction Identifies the most reactive sites on a molecule for a given transformation.Predicts whether etherification will occur selectively at the desired hydroxyl group on a precursor molecule.

Sustainable Synthesis Approaches for Substituted Phenols

The chemical industry is increasingly moving towards "green" chemistry, which prioritizes the use of non-hazardous reagents, renewable feedstocks, and environmentally benign solvents, while maximizing atom economy. rsc.org The synthesis of substituted phenols, the core of this compound, is a key area for these innovations.

A prominent green strategy for phenol (B47542) synthesis is the ipso-hydroxylation of arylboronic acids. rsc.org This method offers a significant improvement over traditional syntheses that often require harsh conditions or toxic, metal-based catalysts. rsc.orgnih.gov Key features of this sustainable approach include:

Mild Reagents: The reaction typically employs aqueous hydrogen peroxide (H₂O₂) as the oxidant, which decomposes into water as its only byproduct. researchgate.net This avoids the use of heavy metal oxidants or other hazardous materials.

Green Solvents: Many of these protocols are effective in water or ethanol, reducing the reliance on volatile organic compounds (VOCs). researchgate.netrhhz.net

High Efficiency: These reactions can proceed rapidly, sometimes in a matter of minutes, at room temperature and often without the need for a catalyst, yielding the desired phenol in high purity. rsc.orgresearchgate.net

For a compound like this compound, a sustainable synthesis could involve the preparation of 4,5-dimethylphenol via the ipso-hydroxylation of the corresponding 4,5-dimethylphenylboronic acid, followed by a green etherification step.

Interactive Table: Comparison of Synthesis Methods for Substituted Phenols
FeatureTraditional Methods (e.g., Sulfonation/Alkali Fusion)Green ipso-Hydroxylation
Starting Material Benzene (B151609) derivativesArylboronic acids
Reagents Concentrated H₂SO₄, NaOH, high temperaturesH₂O₂, mild conditions researchgate.net
Solvent Often requires harsh or organic solventsWater, Ethanol rhhz.net
Byproducts Significant salt waste (e.g., Na₂SO₃)Water
Conditions High temperature and pressureRoom temperature, atmospheric pressure rhhz.net
Efficiency Multi-step, moderate yieldsOften single-step, high yields (often >90%) rsc.org

Advanced In Situ Monitoring Techniques for Reaction Mechanisms

A deep understanding of a reaction's mechanism and kinetics is essential for its optimization and safe scale-up. Traditional methods involving quenching and offline analysis (e.g., chromatography) can miss transient intermediates and fail to provide a true picture of the reaction dynamics. Advanced in situ (in the reaction) monitoring techniques overcome these limitations by providing a continuous stream of data in real-time. youtube.com

For the synthesis of this compound, which likely involves an etherification step, these techniques would be invaluable:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: Often referred to by the trade name ReactIR, this technique uses an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel. azom.comxjtu.edu.cn It can monitor the disappearance of the phenolic O-H stretch and the appearance of the C-O-C ether stretch, providing real-time concentration profiles of the reactant and product. youtube.com This allows for precise determination of reaction endpoints and kinetic parameters.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: The integration of flow cells with benchtop or high-field NMR spectrometers allows for the continuous monitoring of a reaction mixture without altering it. nih.govbruker.com For a reaction forming this compound, one could track the shift of the aromatic protons on the phenol precursor as it is converted to the ether product. nih.gov NMR provides unparalleled structural detail, making it possible to identify and quantify reactants, intermediates, products, and byproducts simultaneously. nih.govacs.org

Interactive Table: In Situ Monitoring Techniques for Etherification Reactions
TechniqueInformation ProvidedAdvantagesPotential Limitations
FTIR (ReactIR) Functional group concentrations vs. time; reaction kinetics and endpoint. xjtu.edu.cnHigh-speed data acquisition; robust for slurries and pressurized reactions.Provides functional group data, not detailed molecular structure; overlapping peaks can be complex.
NMR Detailed molecular structure; quantification of all species (reactants, intermediates, products). nih.govUnambiguous structural information; highly quantitative without calibration. nih.govLower sensitivity than FTIR; requires soluble species; higher equipment cost.
UV-Vis Spectroscopy Concentration of chromophoric species.High sensitivity; cost-effective.Limited to reactions involving changes in UV-Vis active species; less structural information.

Exploration of Novel Catalytic Systems for Ether Cleavage and Formation

Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with greater speed, selectivity, and efficiency under milder conditions. For a molecule like this compound, catalysis is relevant to both its formation (etherification) and its potential deconstruction (ether cleavage).

Ether Formation: The Williamson ether synthesis is the classical method for forming ethers. Recent research has focused on developing catalytic versions that are more sustainable. The Catalytic Williamson Ether Synthesis (CWES) operates at high temperatures (>300 °C), allowing the use of weaker and less hazardous alkylating agents like alcohols or esters instead of alkyl halides. acs.orgresearchgate.net This approach minimizes the production of salt byproducts, a key principle of green chemistry. semanticscholar.orgwikipedia.org

Ether Cleavage (Dealkylation): The cleavage of the robust aryl-ether C-O bond is a challenging but important transformation, crucial for deprotection strategies in synthesis and for breaking down complex biopolymers like lignin (B12514952). nih.govresearchgate.net Traditional reagents for this task, such as strong acids (HBr) or Lewis acids (BBr₃), are often harsh and non-selective. Modern research is focused on novel catalytic systems:

Heterogeneous Catalysis: Nickel-based catalysts have shown high efficacy in cleaving aryl ether bonds via hydrogenolysis in the aqueous phase under relatively mild conditions. aminer.org Zeolite catalysts are also being explored for the selective dealkylation of alkylphenols. rsc.org

Photocatalysis: Recent breakthroughs have demonstrated that copper-based catalysts, when activated by visible light, can mediate the dealkylation of aryl alkyl ethers using oxygen from the air as the ultimate oxidant. thieme-connect.comacs.orgacs.org These reactions proceed at room temperature, offering an exceptionally mild and efficient alternative for ether cleavage. acs.orgsemanticscholar.org

These advanced catalytic methods provide a powerful toolkit for both the efficient, green synthesis of this compound and its selective transformation into other valuable chemical entities.

Interactive Table: Modern Catalytic Systems for Ether Synthesis and Cleavage
TransformationCatalytic SystemKey Features
Ether Synthesis Homogeneous Catalysis (CWES)Enables use of weak alkylating agents (alcohols, esters); high temperature; reduces salt waste. acs.orgresearchgate.net
Ether Cleavage Nickel on a solid support (e.g., Ni/SiO₂)Effective for hydrogenolysis in aqueous phase; selective C-O bond cleavage. aminer.org
Ether Cleavage Copper(II) Chloride / Visible LightPhotocatalytic dealkylation; uses O₂ as oxidant; operates at room temperature. acs.orgacs.org
Ether Cleavage Zeolites (e.g., ZSM-5)Shape-selective solid acid catalyst for dealkylation of alkylphenols. rsc.org
Ether Cleavage Co-Zn/Beta ZeoliteSynergistic catalyst for hydrogenolysis of lignin model compounds. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 2-Ethoxy-4,5-dimethylphenol, and how do reaction conditions influence yield and purity?

Synthesis typically involves alkylation of 4,5-dimethylphenol with ethylating agents (e.g., ethyl bromide) under basic conditions. Key parameters include:

  • Temperature : 80–100°C to promote nucleophilic substitution.
  • Catalyst : Use of KOH or NaH to deprotonate the phenolic hydroxyl group .
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency . Purification often employs column chromatography or recrystallization. Contamination risks arise from incomplete alkylation or side reactions, necessitating NMR and HPLC validation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Distinct signals for ethoxy (–OCH₂CH₃) protons (δ 1.2–1.4 ppm triplet, δ 3.4–3.6 ppm quartet) and aromatic protons (δ 6.5–7.0 ppm, split by substituents) .
  • ¹³C NMR : Peaks at δ 60–65 ppm (ethoxy methylene) and δ 110–150 ppm (aromatic carbons) .
  • IR : Stretching vibrations at ~1250 cm⁻¹ (C–O in ethoxy) and ~3400 cm⁻¹ (phenolic –OH, if unreacted) .

Advanced Research Questions

Q. How does the ethoxy group in this compound influence its reactivity compared to halogenated analogs (e.g., 2-Chloro-4,5-dimethylphenol)?

The ethoxy group acts as an electron-donating substituent, increasing aromatic ring electron density. This contrasts with halogen atoms (e.g., Cl), which are electron-withdrawing. For example:

  • Oxidation with Fremy’s Salt : Ethoxy derivatives show slower oxidation rates than chloro analogs due to reduced stabilization of radical intermediates .
  • Electrophilic Substitution : Ethoxy directs incoming electrophiles to para/ortho positions, whereas halogens favor meta substitution .

Q. What methodologies are used to assess the antimicrobial activity of this compound, and how do structural features contribute to efficacy?

  • Bioassays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth dilution .
  • Mechanistic Insight : The ethoxy and methyl groups enhance lipid solubility, improving membrane penetration. Comparative studies with dichloro analogs (e.g., 2,4-Dichloro-3,5-dimethylphenol) suggest ethoxy derivatives have lower cytotoxicity but reduced broad-spectrum activity .

Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the ethoxy group at acidic pH).
  • DFT Calculations : Predict bond dissociation energies (BDEs) to assess thermal stability. Ethoxy C–O bonds (~85 kcal/mol) are less stable than methyl C–C bonds (~90 kcal/mol) . Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) is recommended .

Contradictions and Limitations

  • Synthetic Yields : Ethylation reactions in report 70–80% yields, while notes <60% for similar substrates, likely due to steric hindrance from methyl groups .
  • Biological Activity : Fluorinated analogs (e.g., 2-Ethoxy-4,5-difluorobenzaldehyde derivatives) show superior pharmacokinetics compared to ethoxy-dimethylphenols, highlighting a trade-off between solubility and target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.